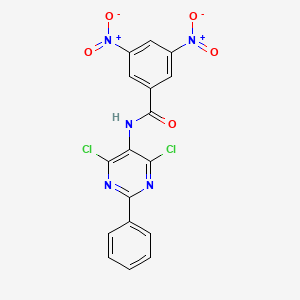
N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmaceutical applications. This compound belongs to the class of nitroaromatic compounds, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent biochemical and physiological effects. It has been found to induce DNA damage, activate caspase-dependent apoptosis, and inhibit cell proliferation, migration, and invasion in cancer cells. Moreover, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide in lab experiments include its potent anticancer activity, selectivity for cancer cells, and minimal toxicity in normal cells. However, the limitations of using this compound include its low solubility in water and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide. Firstly, further optimization of its pharmacokinetic properties is needed to improve its efficacy in vivo. Secondly, the potential use of this compound in combination with other anticancer agents should be explored. Thirdly, the mechanism of action of this compound should be further elucidated to identify additional targets for cancer therapy. Finally, the potential use of this compound in other diseases, such as neurodegenerative diseases, should be investigated.
In conclusion, this compound has shown promising anticancer activity and minimal toxicity in normal cells. Further research is needed to optimize its pharmacokinetic properties and explore its potential use in combination with other anticancer agents and in other diseases.
Métodos De Síntesis
The synthesis of N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide involves the reaction of 4,6-dichloro-2-phenylpyrimidine-5-carboxylic acid with thionyl chloride to form 4,6-dichloro-2-phenylpyrimidine-5-carbonyl chloride. This intermediate is then reacted with 3,5-dinitrobenzamide in the presence of a base to afford the final product.
Aplicaciones Científicas De Investigación
N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide has been extensively studied for its potential biological and pharmaceutical applications. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion in cancer cells.
Propiedades
IUPAC Name |
N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N5O5/c18-14-13(15(19)22-16(21-14)9-4-2-1-3-5-9)20-17(25)10-6-11(23(26)27)8-12(7-10)24(28)29/h1-8H,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKKRKVYEHJTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)
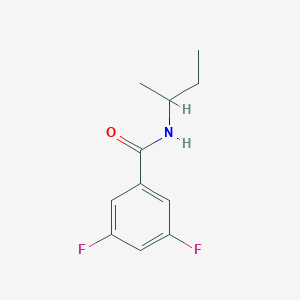
![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)


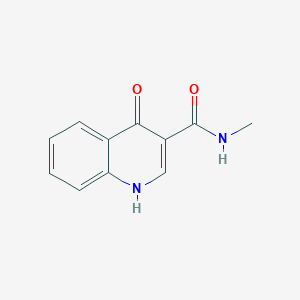
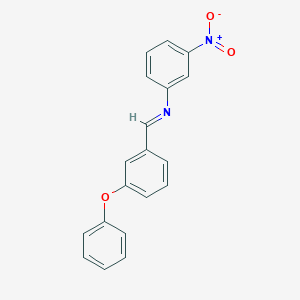

![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
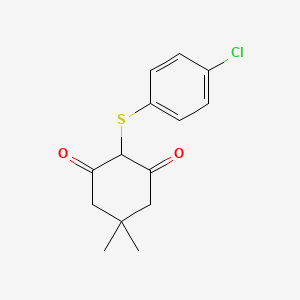

![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)
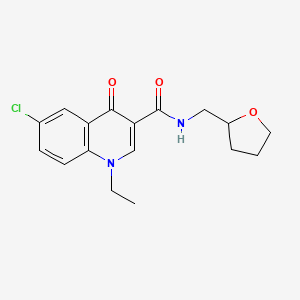
![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)